molecular formula C18H16N2O2S B6551472 N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(phenylsulfanyl)acetamide CAS No. 1040648-18-7

N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B6551472
CAS No.: 1040648-18-7
M. Wt: 324.4 g/mol
InChI Key: NKZZBIQIBJFMBA-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(phenylsulfanyl)acetamide (NPMPA) is a synthetic compound that has been widely studied for its potential applications in scientific research. NPMPA is a member of the oxazole family, which is a group of heterocyclic organic compounds that have been studied for their potential use in pharmaceuticals and other applications. It has a wide range of properties, including its ability to act as an inhibitor of enzymes and proteins, as well as its ability to interact with other compounds.

Mechanism of Action

N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(phenylsulfanyl)acetamide is an inhibitor of enzymes and proteins. It binds to the active site of an enzyme or protein and prevents the substrate from binding, thus inhibiting the enzyme or protein from functioning normally. Additionally, this compound has been shown to interact with other compounds, such as DNA and RNA, and can affect the activity of these molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, which can lead to changes in the activity of cell signaling pathways. Additionally, this compound has been shown to interact with other compounds, such as DNA and RNA, and can affect the activity of these molecules.

Advantages and Limitations for Lab Experiments

N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(phenylsulfanyl)acetamide has several advantages for use in lab experiments. It is a readily available compound, and its synthesis method is relatively simple. Additionally, it has a wide range of properties, including its ability to act as an inhibitor of enzymes and proteins, as well as its ability to interact with other compounds. However, there are some limitations to using this compound in lab experiments. It is an inhibitor of enzymes and proteins, so it may not be suitable for experiments that require the activity of these molecules. Additionally, it can interact with other compounds, so it may not be suitable for experiments that require the activity of these compounds.

Future Directions

N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(phenylsulfanyl)acetamide has potential applications in a variety of areas, including drug discovery, drug development, and medical research. Additionally, it has potential applications in the development of new materials, such as polymers and nanomaterials. Additionally, it may be used to study the effects of toxins on the nervous system, as well as to study the mechanisms of action of various enzymes. Finally, it may be used to study the effects of drugs on cell signaling pathways.

Synthesis Methods

N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(phenylsulfanyl)acetamide can be synthesized from 4-methylphenol and 2-phenylsulfanylacetic acid, which are both readily available compounds. The synthesis procedure involves the reaction of 4-methylphenol with 2-phenylsulfanylacetic acid in the presence of a base, such as sodium hydroxide. The reaction is carried out at room temperature and the product is purified by column chromatography. The resulting compound is a white crystalline solid.

Scientific Research Applications

N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(phenylsulfanyl)acetamide has been used in a variety of scientific research applications, including its use as an inhibitor of enzymes and proteins. It has been used to study the mechanisms of action of various enzymes, including proteases, phosphatases, and kinases. Additionally, this compound has been used to study the effect of drugs on cell signaling pathways, as well as to study the effects of toxins on the nervous system.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-13-7-9-14(10-8-13)16-11-19-22-18(16)20-17(21)12-23-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZZBIQIBJFMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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